methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-
Description
This compound is a highly functionalized carbohydrate derivative designed for synthetic glycosylation and oligosaccharide assembly. Its structure features two azido groups, benzyloxy protections, a hydroxymethyl group, and a p-tolylthio moiety. The azido groups serve as precursors for amine functionality, enabling subsequent conjugation via click chemistry or Staudinger reactions . The benzyl groups protect hydroxyls during synthesis, while the p-tolylthio group may act as a leaving group in glycosidic bond formation . Stereochemical complexity (multiple S/R configurations) underscores the need for precise synthetic control, often achieved through chiral auxiliaries or enzymatic methods .
Properties
Molecular Formula |
C54H60N6O14S |
|---|---|
Molecular Weight |
1049.2 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C54H60N6O14S/c1-33-23-25-38(26-24-33)75-54-41(57-59-55)43(63)44(39(27-61)71-54)72-53-50(69-32-37-21-13-6-14-22-37)47(68-31-36-19-11-5-12-20-36)48(49(74-53)51(64)65-2)73-52-42(58-60-56)46(67-30-35-17-9-4-10-18-35)45(40(28-62)70-52)66-29-34-15-7-3-8-16-34/h3-26,39-50,52-54,61-63H,27-32H2,1-2H3/t39-,40-,41-,42-,43-,44?,45-,46-,47+,48+,49+,50-,52-,53-,54?/m1/s1 |
InChI Key |
TYBCNNWNFBVISP-CIPNEREXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2[C@@H]([C@H](C([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)C(=O)OC)OC4C(C(C(C(O4)CO)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8)O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the introduction of azido groups. Common reagents used in these steps may include benzyl bromide for benzyloxy group formation, azidotrimethylsilane for azido group introduction, and various protecting groups such as TBDMS (tert-butyldimethylsilyl) for hydroxyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions involving benzyloxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).
Substitution: Reagents such as NaN3 (Sodium azide) for azido group introduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxymethyl groups would yield carboxylic acids, while reduction of azido groups would yield primary amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azido groups may participate in click chemistry reactions, forming stable triazole linkages with alkynes. The benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, emphasizing molecular features, synthetic roles, and applications:
Key Comparative Insights :
Protecting Group Strategies: Benzyl vs. Acetyl: Benzyl groups (target compound, ) require hydrogenolysis for removal, offering stability under acidic/basic conditions. Acetates () are labile under basic conditions, enabling milder deprotection . Azido vs. Thio: Azido groups (target compound) enable post-synthetic amine conjugation, while thio groups () facilitate glycosylation via thiophilic activation .
Functional Group Compatibility :
- The p-tolylthio group in the target compound enhances reactivity in glycosylation, contrasting with simpler hydroxymethyl or acetoxy moieties in analogs .
- Orthogonal Protection : The combination of azido and benzyl groups in the target compound allows sequential deprotection and functionalization, critical for multi-step syntheses .
Synthetic Challenges :
- Azido Stability : Azides are sensitive to heat and reducing agents, necessitating controlled reaction conditions (e.g., low-temperature coupling) .
- Stereochemical Control : Multi-step syntheses of such compounds (e.g., ) rely on stereoselective glycosylation or enzymatic methods to maintain configuration .
Biological Relevance :
- While the target compound itself is likely an intermediate, analogs with benzyl/azido groups () are precursors to bioactive glycosides, antibiotics, or antiviral agents .
Biological Activity
The compound methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-, is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features multiple stereocenters and functional groups that contribute to its biological properties. The azido groups and benzyloxy substituents are particularly noteworthy for their potential interactions in biological systems.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects. Gentiopicroside derivatives were studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. Modifications to enhance lipophilicity resulted in improved anti-inflammatory activity . Given the structural similarities of the compound to these derivatives, it may also exhibit similar anti-inflammatory properties.
Cytotoxic Effects
The cytotoxicity of related compounds has been documented in various cancer cell lines. For example, some azido-containing compounds have been shown to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular processes . While direct evidence for the compound's cytotoxicity is lacking, the presence of azido groups suggests potential anticancer activity.
Pharmacokinetics
Understanding the pharmacokinetics of complex organic compounds is crucial for evaluating their therapeutic potential. The bioavailability and metabolic stability of similar compounds have been investigated extensively. For example, modifications aimed at reducing hydrophilicity have been shown to enhance oral bioavailability while maintaining efficacy against target enzymes .
Case Studies
- Gentiopicroside Derivatives : A study synthesized various derivatives of gentiopicroside and evaluated their anti-inflammatory activity. Some showed higher efficacy than traditional COX inhibitors like celecoxib .
- Pluramycin Antibiotics : These antibiotics demonstrated significant cytotoxic effects against various cancer cell lines through DNA intercalation mechanisms. Their mode of action provides insights into how structurally related compounds may function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
